molecular formula C8H16O3 B14410537 ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate CAS No. 87884-39-7

ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate

Cat. No.: B14410537
CAS No.: 87884-39-7
M. Wt: 160.21 g/mol
InChI Key: SLRBAQZDMRTACB-ZETCQYMHSA-N
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Description

Ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances This particular compound is characterized by its unique structure, which includes a hydroxymethyl group and a methylbutanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-(hydroxymethyl)-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: (2R)-2-(carboxymethyl)-3-methylbutanoic acid.

    Reduction: (2R)-2-(hydroxymethyl)-3-methylbutanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. These products can then participate in further biochemical pathways. The hydroxymethyl group can also undergo oxidation or reduction, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate can be compared with other similar compounds, such as:

    Ethyl (2S)-2-(hydroxymethyl)-3-methylbutanoate: The stereoisomer of the compound with different spatial arrangement.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (2R)-2-(hydroxymethyl)-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications .

Properties

CAS No.

87884-39-7

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate

InChI

InChI=1S/C8H16O3/c1-4-11-8(10)7(5-9)6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

SLRBAQZDMRTACB-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CO)C(C)C

Canonical SMILES

CCOC(=O)C(CO)C(C)C

Origin of Product

United States

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